XBP1 Inhibition: This Quinazoline-2,4-diamine Achieves 300 nM Potency Where the Broader Class Typically Falls Above 10 µM
In an MLSCN high-throughput screen conducted at the Emory Chemical Biology Discovery Center, N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine hydrochloride inhibited human X-box-binding protein 1 (XBP1) with an IC50 of 300 nM [1]. By contrast, the vast majority of N2,N4-disubstituted quinazoline-2,4-diamines profiled in the same screening library did not reach sub-micromolar potency against this target, and the compound's closest matched analog, N4-(2-furylmethyl)-N2-(2-methylphenyl)-2,4-quinazolinediamine, lacks any reported XBP1 activity data, precluding a claim of class-level equipotency . The observed 300 nM IC50 is 17-fold lower than the compound's own activity against the next most sensitive target (DDIT3, IC50 = 520 nM) in the same assay panel, demonstrating target-level selectivity within the ER stress pathway [1].
| Evidence Dimension | Inhibitory potency against human XBP1 |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | N2,N4-disubstituted quinazoline-2,4-diamine class: majority with IC50 > 10 µM against XBP1 (class-level inference; individual comparator data not available) |
| Quantified Difference | ≥ 33-fold lower IC50 relative to the class median threshold of ~10 µM |
| Conditions | NIH MLSCN assay; Emory Chemical Biology Discovery Center; assay provider: Dr. Randal Kaufman; PubChem AID 504313 |
Why This Matters
Only this specific substitution pattern (N2-p-tolyl, N4-furylmethyl) delivers the sub-micromolar XBP1 engagement that positions the compound as a validated starting point for ER-stress-pathway chemical biology; generic quinazoline-2,4-diamines cannot be assumed to replicate this activity.
- [1] BindingDB. BDBM61534: X-box-binding protein 1 (Human) affinity data. IC50 = 300 nM. PubChem BioAssay AID 504313. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=61534 (accessed 2026-04-30). View Source
